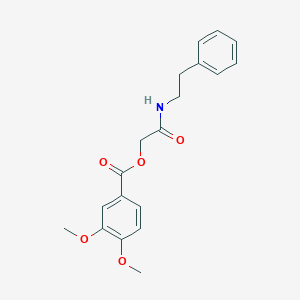

2-Oxo-2-(phenethylamino)ethyl 3,4-dimethoxybenzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The papers provided do not directly describe the synthesis of 2-Oxo-2-(phenethylamino)ethyl 3,4-dimethoxybenzoate. However, they do detail synthetic routes for related compounds. For example, Paper 1 discusses the solvent-free synthesis of benzimidazole derivatives using microwave irradiation, which could be a potential method for synthesizing related compounds with similar functional groups . Paper 4 describes the synthesis of benzoxazin-ones by reacting isocyanobenzoates with dialkyliminium iodides, which could offer insights into the synthesis of amide or ester linkages in the target molecule .

Molecular Structure Analysis

The molecular structure of 2-Oxo-2-(phenethylamino)ethyl 3,4-dimethoxybenzoate would likely exhibit characteristics such as aromaticity, potential for hydrogen bonding, and steric effects due to the phenethylamino group. Paper 2 provides an analysis of the solid-state structure of a related compound, highlighting the importance of CH/π interactions in the crystalline state, which could also be relevant for understanding the molecular structure and packing of 2-Oxo-2-(phenethylamino)ethyl 3,4-dimethoxybenzoate .

Chemical Reactions Analysis

The papers do not directly address the chemical reactions of 2-Oxo-2-(phenethylamino)ethyl 3,4-dimethoxybenzoate. However, they do explore reactions of structurally related compounds. For instance, Paper 2 examines the [2+2]photocycloaddition in a crystalline state, which could suggest potential reactivity under UV light for the compound . Paper 3 discusses a cascade of reactions following thermolysis, which could be relevant for understanding the thermal stability and potential reaction pathways of 2-Oxo-2-(phenethylamino)ethyl 3,4-dimethoxybenzoate .

Physical and Chemical Properties Analysis

While the physical and chemical properties of 2-Oxo-2-(phenethylamino)ethyl 3,4-dimethoxybenzoate are not directly reported in the papers, the properties of similar compounds can provide some insights. The presence of dimethoxybenzoate and phenethylamino groups suggests the compound would have moderate polarity, potential for intermolecular interactions, and solubility in organic solvents. The crystalline state interactions discussed in Paper 2 could also influence the melting point and solubility of the compound .

Wissenschaftliche Forschungsanwendungen

Synthesis and Cytotoxic Activity

Carboxamide derivatives of benzo[b][1,6]naphthyridines, structurally similar to 2-Oxo-2-(phenethylamino)ethyl 3,4-dimethoxybenzoate, have been synthesized and tested for their cytotoxic activity against various cancer cell lines. The compounds demonstrated potent cytotoxic effects, with some derivatives showing IC50 values less than 10 nM, indicating their potential as anticancer agents (Deady et al., 2003).

Advanced Synthetic Methods

Research has also focused on developing new synthetic methods for carboxylic acid functionalized poly(ethylene glycol), which are crucial for the creation of complex molecules including those similar to 2-Oxo-2-(phenethylamino)ethyl 3,4-dimethoxybenzoate. These methods offer pathways to synthesize a wide range of chemical entities for further exploration in pharmaceuticals and materials science (Sedlák et al., 2008).

Photoreactions and Electrochromic Behavior

The photoreactions of 2-(dialkylamino)ethyl esters of γ-oxo acids, which share functional groups with 2-Oxo-2-(phenethylamino)ethyl 3,4-dimethoxybenzoate, have been studied for their potential in creating complex cyclic structures through remote hydrogen transfer. This research highlights the influence of the stability and conformational flexibility of the biradical intermediate on its chemical behavior, underscoring the importance of these factors in the synthesis of novel compounds (Hasegawa et al., 1990).

Eigenschaften

IUPAC Name |

[2-oxo-2-(2-phenylethylamino)ethyl] 3,4-dimethoxybenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO5/c1-23-16-9-8-15(12-17(16)24-2)19(22)25-13-18(21)20-11-10-14-6-4-3-5-7-14/h3-9,12H,10-11,13H2,1-2H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUODVTKPCYBMAT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)OCC(=O)NCCC2=CC=CC=C2)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-[4-(dimethylsulfamoyl)benzamido]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B3002947.png)

![2-Chloro-1-[1-(2-methoxy-ethyl)-1H-indol-3-yl]-ethanone](/img/structure/B3002948.png)

![2-Chloro-3-({[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}amino)-1,4-dihydronaphthalene-1,4-dione](/img/structure/B3002950.png)

![N-(4-methoxyphenyl)thieno[2,3-b]quinoline-2-carboxamide](/img/structure/B3002954.png)

![2-((1-(4-fluorophenyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-1-(piperidin-1-yl)ethanone](/img/structure/B3002958.png)

![4-(3,5-Dimethylpyrazol-1-yl)-2-methyl-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B3002963.png)

![2-Chloro-N-{2-[(fur-2-ylmethyl)thio]ethyl}nicotinamide](/img/structure/B3002966.png)

![5-{1-[(4-chloro-2-methylphenoxy)acetyl]piperidin-4-yl}-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B3002968.png)